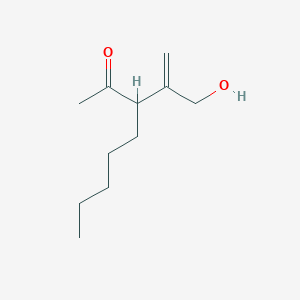
3-(3-Hydroxyprop-1-EN-2-YL)octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of a hydroxyprop-1-en-2-yl group attached to an octan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of octan-2-one with 3-hydroxyprop-1-en-2-yl aldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octan-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyprop-1-en-2-yl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-(3-oxoprop-1-en-2-yl)octan-2-one
Reduction: Formation of 3-(3-hydroxyprop-1-en-2-yl)octan-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyprop-1-en-2-yl)hexan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)decan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)dodecan-2-one
Uniqueness
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is unique due to its specific chain length and the presence of both a hydroxyprop-1-en-2-yl group and an octan-2-one backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89100-15-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(3-hydroxyprop-1-en-2-yl)octan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(10(3)13)9(2)8-12/h11-12H,2,4-8H2,1,3H3 |
InChI Key |
RYHXHJTYHKJBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
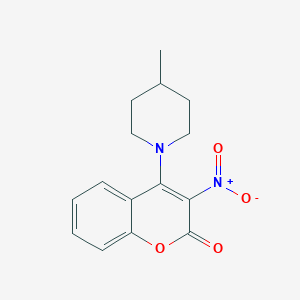
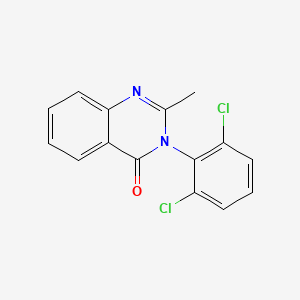
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
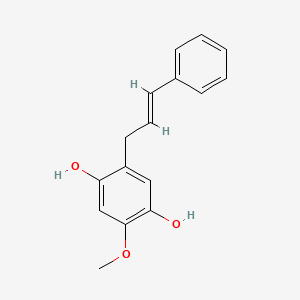
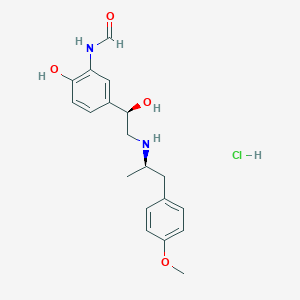


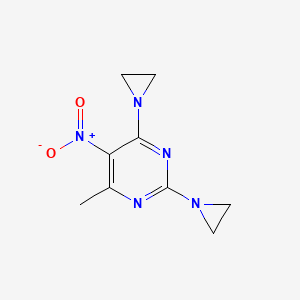
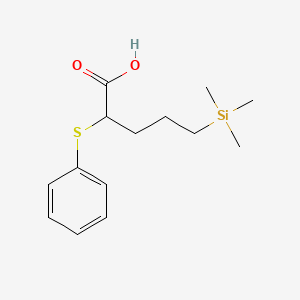
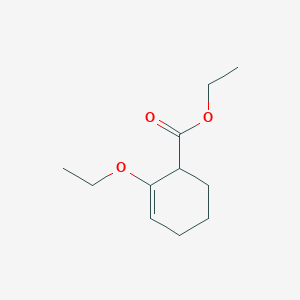
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
